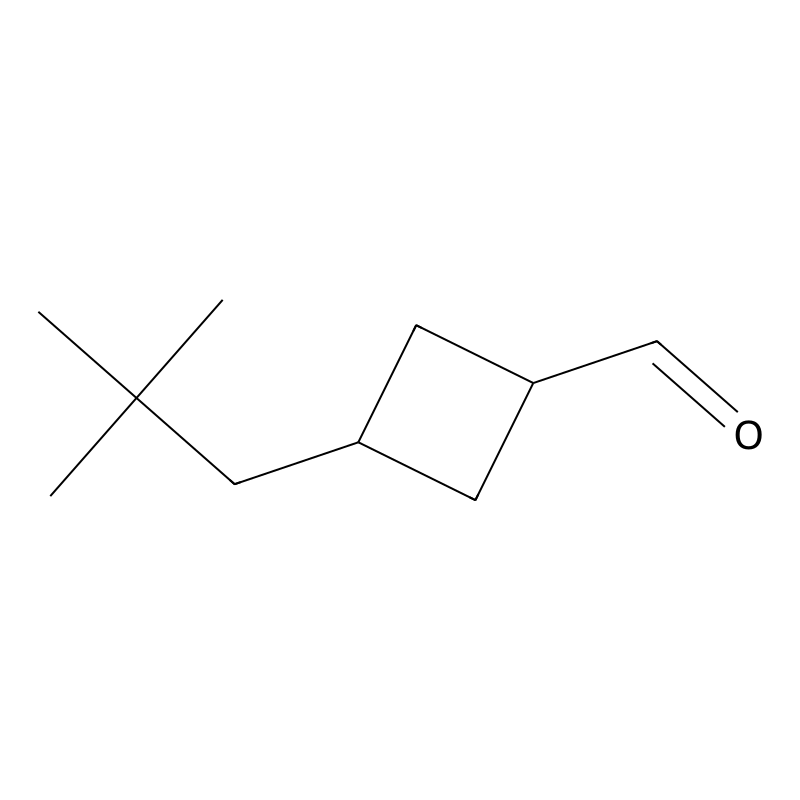3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a carbaldehyde functional group attached to a 2,2-dimethylpropyl substituent. Its molecular formula is , indicating the presence of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features and reactivity .
There is no current information available regarding the specific mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde in any biological system.
As information on this specific compound is limited, it's best to handle it with general laboratory precautions for organic chemicals. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.
Future Research Directions
Given the scarcity of information on 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde, potential research directions could involve:
- Synthesis and characterization of the molecule to determine its physical and chemical properties experimentally.
- Exploration of its reactivity in various chemical transformations to understand its potential applications in organic synthesis.
- Investigation of its biological activity, if any, to determine its role in biological systems.
- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The compound may undergo nucleophilic substitution reactions at the cyclobutane ring with various reagents, including halogens or other nucleophiles .
Major Products Formed- Oxidation: Produces 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid.
- Reduction: Yields 3-(2,2-dimethylpropyl)cyclobutan-1-ol.
- Substitution: Results in various substituted cyclobutane derivatives depending on the nucleophile used.
The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde typically involves several synthetic routes:
- Cyclization of Precursors: A common approach involves cyclizing a suitable precursor like a 2,2-dimethylpropyl-substituted alkene.
- Introduction of the Aldehyde Group: This can be achieved using oxidizing agents such as ozone or other reagents that facilitate the formation of the carbaldehyde functionality.
Industrial production methods may involve optimizing reaction conditions for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde has several applications across various fields:
- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
- Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor in drug development.
- Specialty Chemicals: Used in the synthesis of specialty chemicals and materials due to its unique structural properties .
Studies on the interactions of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde with biomolecules indicate that it may modulate enzyme activity or receptor function through covalent bonding or other mechanisms. These interactions are crucial for understanding its potential therapeutic applications and biological effects.
Several compounds share structural similarities with 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde | Contains fluorine; enhances lipophilicity | |
| 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde | Contains chlorine; alters reactivity | |
| 1-(3-Bromopropyl)cyclobutane-1-carbaldehyde | Contains bromine; different electrophilic properties | |
| 1-(3-Methylpropyl)cyclobutane-1-carbaldehyde | Methyl substitution affects steric hindrance |
Uniqueness
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of a cyclobutane structure and a bulky 2,2-dimethylpropyl group. This configuration influences its reactivity and potential applications in ways that differ from other similar compounds. The steric bulk provided by the substituent can enhance selectivity in






